1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one 1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15731622
InChI: InChI=1S/C14H17NO3S/c1-10-3-5-12(6-4-10)19(17,18)15-8-7-11-9-13(16)14(11,15)2/h3-6,11H,7-9H2,1-2H3
SMILES:
Molecular Formula: C14H17NO3S
Molecular Weight: 279.36 g/mol

1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one

CAS No.:

Cat. No.: VC15731622

Molecular Formula: C14H17NO3S

Molecular Weight: 279.36 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one -

Specification

Molecular Formula C14H17NO3S
Molecular Weight 279.36 g/mol
IUPAC Name 1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one
Standard InChI InChI=1S/C14H17NO3S/c1-10-3-5-12(6-4-10)19(17,18)15-8-7-11-9-13(16)14(11,15)2/h3-6,11H,7-9H2,1-2H3
Standard InChI Key HCNLPXBIOQMAFG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2(C(=O)C3)C

Introduction

Structural Characteristics and Molecular Architecture

Bicyclic Framework and Functional Groups

The core structure of 1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one consists of a bicyclo[3.2.0]heptane skeleton, where two rings share three adjacent atoms. The nitrogen atom occupies the 2-position, while the tosyl (p-toluenesulfonyl) group and methyl substituent are attached at the 1- and 2-positions, respectively . The ketone group at the 7-position introduces a reactive electrophilic site, critical for downstream chemical modifications.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC14H17NO3S\text{C}_{14}\text{H}_{17}\text{NO}_{3}\text{S}
Molecular Weight279.36 g/mol
CAS Number122080-98-2
DensityNot Available
Boiling/Melting PointsNot Available

The absence of reported physical properties such as melting or boiling points underscores the need for further experimental characterization .

Stereochemical Considerations

While stereochemical details remain unspecified in available literature, the bicyclo[3.2.0] system inherently imposes spatial constraints. The fusion of the five- and three-membered rings limits conformational flexibility, potentially influencing reactivity and intermolecular interactions. Computational modeling or X-ray crystallography could elucidate preferred conformations, but such data are currently lacking.

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The synthesis of 1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one typically begins with cyclopentanone derivatives, leveraging their inherent ring strain and reactivity for bicyclic formation. Key steps include:

  • Tosylation: Introduction of the tosyl group via nucleophilic substitution or sulfonylation.

  • Cyclization: Intramolecular ring-closing reactions to form the bicyclic framework.

  • Functionalization: Installation of the methyl group and ketone moiety.

A representative route involves treating cyclopentanone with tosyl chloride in the presence of a base, followed by cyclization under acidic or thermal conditions.

Catalytic and Reaction Conditions

Optimized protocols emphasize temperature control (40–80°C) and catalytic systems to enhance yield and selectivity. For instance, palladium-catalyzed cross-coupling reactions have been employed in analogous azabicyclic syntheses , though direct evidence for this compound remains sparse. Solvent selection (e.g., tetrahydrofuran or dichloromethane) and inert atmospheres are critical to prevent side reactions.

Chemical Reactivity and Functional Transformations

Electrophilic and Nucleophilic Sites

The ketone at position 7 serves as a primary electrophilic center, amenable to nucleophilic attack by Grignard reagents or hydride donors (e.g., NaBH4_4). Concurrently, the tosyl group acts as a leaving group, facilitating substitution reactions at the nitrogen atom.

Reductive Amination

Reduction of the ketone to an alcohol followed by reductive amination could yield secondary amine derivatives, though such transformations require validation.

Stability and Degradation Pathways

Applications in Medicinal and Synthetic Chemistry

Intermediate in Drug Synthesis

The compound’s rigid bicyclic structure makes it a valuable intermediate for constructing complex alkaloids or enzyme inhibitors. For example, functionalization at the 7-position could yield β-lactamase inhibitors, analogous to clavulanic acid derivatives .

Catalytic Applications

In asymmetric catalysis, chiral azabicyclic frameworks can act as ligands for transition metals, enhancing enantioselectivity in reduction or C–H functionalization reactions .

Recent Advances and Future Directions

Innovations in Synthesis

Recent methodologies, such as photoredox catalysis or flow chemistry, could streamline the synthesis of this compound, improving scalability and reducing waste .

Unresolved Challenges

Key gaps include the lack of crystallographic data, detailed pharmacokinetic studies, and eco-friendly synthetic routes. Addressing these could unlock broader applications in drug discovery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator